Ethyl propiolate
Overview
Description
Synthesis Analysis
Ethyl propiolate synthesis involves reactions that yield addition products, which can be converted into α,β-unsaturated acid esters in good yields. A notable reaction is its interaction with copper(I) methyltrialkylborates, leading to the stereospecific synthesis of (E)-α,β-unsaturated acid esters, which are selectively E-isomers (Yamada et al., 1977).
Molecular Structure Analysis
The molecular and crystal structures of racemic poly-(β-ethyl-β-propiolactone), a related compound, have been extensively studied using X-ray diffraction. These studies reveal an orthorhombic unit cell with molecules forming a left-handed (2/1) helix. This detailed structural analysis provides insight into the conformational properties of ethyl propiolate and its polymers (Yokouchi et al., 1974).
Chemical Reactions and Properties
Ethyl propiolate participates in a variety of chemical reactions, including the novel synthesis of Hantzsch-type N-substituted 1,4-dihydropyridines from salicaldehydes, showcasing its versatility in organic synthesis (Cui et al., 2007). Additionally, its reaction with thiols under flow conditions has been explored, highlighting ethyl propiolate's potential as a novel derivatizing reagent for thiols in analytical chemistry (Zacharis et al., 2009).
Physical Properties Analysis
The study of ethyl propiolate's physical properties, such as its behavior in cryogenic argon and nitrogen matrices, provides insights into its stability and conformational flexibility. Spectroscopic studies reveal the presence of multiple conformers, with significant implications for its reactivity and interaction with other molecules (Lopes et al., 2020).
Chemical Properties Analysis
Ethyl propiolate's chemical properties, particularly its reactivity with various reagents and involvement in complex reaction mechanisms, are central to its applications in organic synthesis. Its reactions with heterocyclic ketene aminals, for instance, exhibit an unusual substituent effect, offering insights into its chemical behavior and potential for synthetic utility (Huang & Wang, 1993).
Scientific Research Applications
Wine Analysis : EP serves as a novel derivatizing agent for quantifying varietal thiols in wine, offering a quick, user-friendly, and sensitive analytical method for oenological purposes (Herbst-Johnstone et al., 2013).
Analytical Chemistry and Pharmaceuticals : It shows potential as a novel derivatizing reagent for thiols, with potential applications in these fields (Zacharis et al., 2009).
Fruit-Antibrowning Agents : EP effectively derivatizes thiols in fruit-antibrowning agents, enabling less than 10-minute analysis with high sensitivity and linearity up to 200 mol/L (Karakosta et al., 2011).
Chemistry of Heterocyclic Compounds : Propiolic acid derivatives, including EP, can form various heterocyclic compounds such as 1,2,3,4-tetrahydropyrimidines and 1,4-dihydropyridines (Khanina et al., 1984).
Vegetable Analysis : EP has been used as an efficient post-column derivatization reagent for thiols in the development of a green liquid chromatographic method for the determination of glutathione in vegetables (Zacharis et al., 2011).
Molecular Spectroscopy : In cryogenic argon and nitrogen matrices, EP exhibits four conformers and unimolecular photochemistry with UV light (Lopes et al., 2020).
Organic Synthesis : EP undergoes one-pot three-step thioconjugate addition-oxidation-Diels–Alder reactions, offering high yields of functionalized bicyclic products (Downey et al., 2012).
Safety And Hazards
Ethyl propiolate is considered hazardous. It is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Ethyl propiolate has been used in a one-pot reaction sequence to transform it into a complex, usefully functionalized bicyclic product . Thioconjugate addition yielding Z-selective enoates has been developed for both aromatic thiols (trialkylamine-catalyzed) and aliphatic thiols (KOt-Bu-catalyzed) .
properties
IUPAC Name |
ethyl prop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h1H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVJYQGSRWVMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31762-50-2 | |
Record name | 2-Propynoic acid, ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31762-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID80211359 | |
Record name | Ethyl propiolate | |
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Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; mp = 9 deg C; [Alfa Aesar MSDS] | |
Record name | Ethyl propiolate | |
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Product Name |
Ethyl propiolate | |
CAS RN |
623-47-2 | |
Record name | Ethyl propiolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl propiolate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623472 | |
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Record name | Ethyl propiolate | |
Source | DTP/NCI | |
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Record name | Ethyl propiolate | |
Source | EPA DSSTox | |
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Record name | Ethyl propiolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.815 | |
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Record name | ETHYL PROPIOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W235G5U52S | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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